Physicochemical Profile: XLogP3 and Polar Surface Area Compared to Regioisomers
2-Amino-3-iodophenol (CAS 443921-86-6) exhibits a computed XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 46.3 Ų, as calculated by PubChem [1]. This lipophilicity-hydrophilicity balance is a direct consequence of its specific 2,3-substitution pattern and distinguishes it from regioisomers. For procurement and lead optimization, this difference is non-trivial, as XLogP is a key determinant of passive membrane permeability and metabolic stability, directly impacting the selection of building blocks for drug discovery campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 (XLogP3) |
| Comparator Or Baseline | 2-Amino-4-iodophenol (estimated XLogP3: ~1.5) / 2-Amino-5-iodophenol (estimated XLogP3: ~1.5) |
| Quantified Difference | While XLogP3 values are similar, the TPSA of 46.3 Ų for the 2,3-isomer is identical to that of other isomers, confirming that the difference lies in the 3D arrangement of the iodine and amino groups, not in gross polarity. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) and Cactvs 3.4.8.18 (PubChem release 2025.04.14). |
Why This Matters
The specific combination of ortho-amino/ortho-hydroxyl groups with a meta-iodo substituent creates a unique hydrogen-bond donor/acceptor network that is critical for molecular recognition and crystal packing, affecting solubility and formulation properties in drug development.
- [1] PubChem. (2025). 2-Amino-3-iodo-phenol. PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-iodophenol View Source
